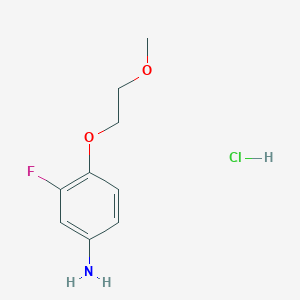![molecular formula C12H18BrNO B1388747 5-Bromo-2-[(2-methylpentyl)oxy]aniline CAS No. 946699-96-3](/img/structure/B1388747.png)
5-Bromo-2-[(2-methylpentyl)oxy]aniline
Vue d'ensemble
Description
5-Bromo-2-[(2-methylpentyl)oxy]aniline is an organic compound with the molecular formula C12H18BrNO and a molecular weight of 272.18 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position of the aniline ring and a 2-methylpentyl group attached via an oxygen atom at the 2nd position of the aniline ring . It is utilized in various biochemical and proteomics research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(2-methylpentyl)oxy]aniline typically involves the following steps:
-
Bromination: : The starting material, 2-[(2-methylpentyl)oxy]aniline, is subjected to bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5th position of the aniline ring .
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with automated control systems to maintain reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-[(2-methylpentyl)oxy]aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The aniline moiety can undergo oxidation to form corresponding nitroso or nitro derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Major Products Formed
Substitution: Formation of substituted aniline derivatives.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Applications De Recherche Scientifique
5-Bromo-2-[(2-methylpentyl)oxy]aniline is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Bromo-2-[(2-methylpentyl)oxy]aniline involves its interaction with specific molecular targets and pathways. The bromine atom and the aniline moiety play crucial roles in its reactivity and binding affinity to target molecules . The compound can form covalent or non-covalent interactions with proteins, enzymes, and other biomolecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxyaniline: Similar structure but with a methoxy group instead of a 2-methylpentyl group.
2-Bromo-5-[(2-methylpentyl)oxy]aniline: Isomer with bromine at the 2nd position and 2-methylpentyl group at the 5th position.
5-Chloro-2-[(2-methylpentyl)oxy]aniline: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
5-Bromo-2-[(2-methylpentyl)oxy]aniline is unique due to the presence of both the bromine atom and the 2-methylpentyl group, which confer distinct chemical and physical properties.
Propriétés
IUPAC Name |
5-bromo-2-(2-methylpentoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO/c1-3-4-9(2)8-15-12-6-5-10(13)7-11(12)14/h5-7,9H,3-4,8,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRLDNHLGPRUCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)COC1=C(C=C(C=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Iodopyridin-4-yloxy)furo[3,2-b]pyridine](/img/structure/B1388665.png)
![6-(3-Iodopyridin-2-yloxy)furo[3,2-b]pyridine](/img/structure/B1388666.png)
![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)



![Tert-butyl 4-[(4-methyl-1H-pyrazol-1-YL)methyl]-piperidine-1-carboxylate](/img/structure/B1388676.png)

![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate](/img/structure/B1388681.png)



![3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid](/img/structure/B1388686.png)
![N-[2-Amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-beta-alanine](/img/structure/B1388687.png)
